molecular formula C10H18ClN3O3Si B14390682 1-{3-Chloro-2-[(trimethylsilyl)oxy]propyl}-2-methyl-5-nitro-1H-imidazole CAS No. 89422-93-5

1-{3-Chloro-2-[(trimethylsilyl)oxy]propyl}-2-methyl-5-nitro-1H-imidazole

Cat. No.: B14390682
CAS No.: 89422-93-5
M. Wt: 291.80 g/mol
InChI Key: LXOYEMRVOSCZTG-UHFFFAOYSA-N
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Description

1-{3-Chloro-2-[(trimethylsilyl)oxy]propyl}-2-methyl-5-nitro-1H-imidazole is a synthetic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-Chloro-2-[(trimethylsilyl)oxy]propyl}-2-methyl-5-nitro-1H-imidazole can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5-nitroimidazole with 3-chloro-2-hydroxypropyltrimethylsilane under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the imidazole moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{3-Chloro-2-[(trimethylsilyl)oxy]propyl}-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Reduction: The reduction of the nitro group results in the formation of 1-{3-Chloro-2-[(trimethylsilyl)oxy]propyl}-2-methyl-5-amino-1H-imidazole.

    Substitution: Substitution of the chloro group can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

1-{3-Chloro-2-[(trimethylsilyl)oxy]propyl}-2-methyl-5-nitro-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-{3-Chloro-2-[(trimethylsilyl)oxy]propyl}-2-methyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chloro group can also participate in covalent bonding with target proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitroimidazole with antimicrobial properties.

    Tinidazole: Another nitroimidazole used to treat infections.

    Ornidazole: Similar to metronidazole, used for its antimicrobial activity.

Uniqueness

1-{3-Chloro-2-[(trimethylsilyl)oxy]propyl}-2-methyl-5-nitro-1H-imidazole is unique due to the presence of the trimethylsilyl ether group, which can enhance its stability and solubility. This structural feature distinguishes it from other nitroimidazoles and may contribute to its specific biological activities and applications.

Properties

CAS No.

89422-93-5

Molecular Formula

C10H18ClN3O3Si

Molecular Weight

291.80 g/mol

IUPAC Name

[1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-yl]oxy-trimethylsilane

InChI

InChI=1S/C10H18ClN3O3Si/c1-8-12-6-10(14(15)16)13(8)7-9(5-11)17-18(2,3)4/h6,9H,5,7H2,1-4H3

InChI Key

LXOYEMRVOSCZTG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1CC(CCl)O[Si](C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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